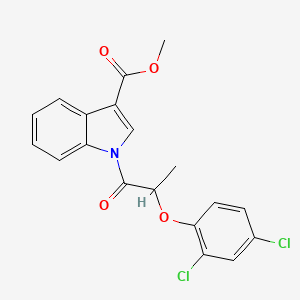![molecular formula C24H25ClN2O3S B2396729 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-26-6](/img/structure/B2396729.png)
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, commonly known as BTPMQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and molecular biology. BTPMQ is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
BTPMQ exerts its pharmacological effects by inhibiting the activity of 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. This compound is activated by various stimuli, including growth factors, cytokines, and hormones, and is involved in the phosphorylation of various target proteins, which leads to their activation or inactivation.
Biochemical and Physiological Effects:
BTPMQ has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines by inducing apoptosis. In addition, BTPMQ has been found to modulate the activity of various neurotransmitter receptors, including the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
实验室实验的优点和局限性
One of the main advantages of using BTPMQ in lab experiments is its potent inhibitory activity against 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, which makes it an attractive tool for studying the role of this compound in various cellular processes. However, one of the limitations of using BTPMQ is its potential toxicity, which may limit its use in in vivo studies.
未来方向
There are several future directions for the research on BTPMQ. One area of future research is to investigate the potential applications of BTPMQ in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. In addition, further studies are needed to investigate the potential toxicity of BTPMQ and to develop more selective 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline inhibitors with reduced toxicity.
合成方法
The synthesis of BTPMQ involves several steps, including the reaction of 6-chloro-3-nitroquinoline with tert-butyl 4-bromobenzoate to form 4-tert-butyl-6-chloro-3-nitroquinoline. This intermediate is then reduced to the corresponding amine using palladium on carbon catalyst. The resulting amine is then reacted with pyrrolidine-1-carboxylic acid and sulfonyl chloride to form BTPMQ.
科学研究应用
BTPMQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTPMQ is in the field of pharmacology, where it has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines. BTPMQ has been found to induce apoptosis in cancer cells by inhibiting 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline activity, which leads to the downregulation of various anti-apoptotic proteins.
In addition to its anti-tumor activity, BTPMQ has also been investigated for its potential applications in the field of neurobiology. Studies have shown that BTPMQ can modulate the activity of various neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory.
属性
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-24(2,3)16-6-9-18(10-7-16)31(29,30)22-19-14-17(25)8-11-21(19)26-15-20(22)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKNGBFKNCKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

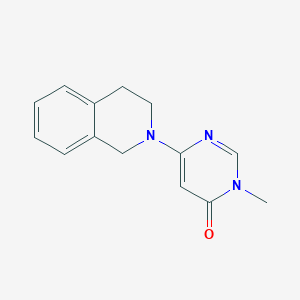
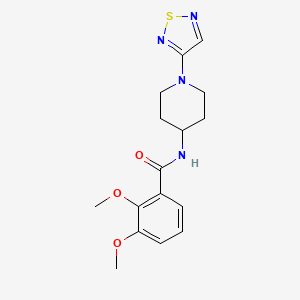
![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
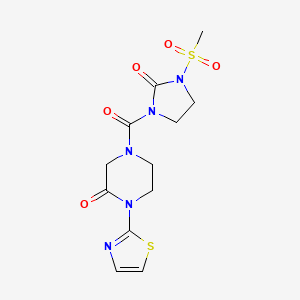

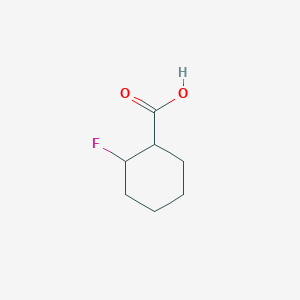

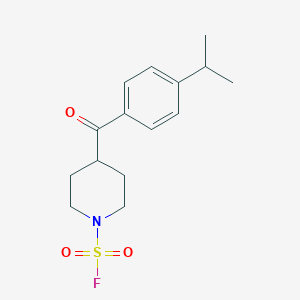
![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)

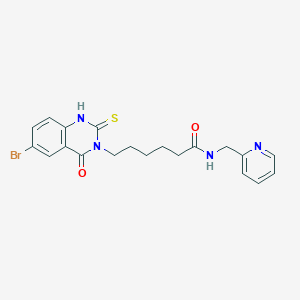
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)
